molecular formula C15H17N3O3 B2812356 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1351591-58-6

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2812356
CAS RN: 1351591-58-6
M. Wt: 287.319
InChI Key: VRAIBTILYTXSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound . The compound contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered heterocyclic compound containing oxygen . This group is attached to a quinoxaline-2-carboxamide moiety via a methylene bridge .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol reflux for 5 minutes can furnish 4-hydroxy-6-methyl-3-(2-(methylamino)-3-nitro-4H-chromen-4-yl)-2H-pyran-2-ones in quantitative yield . By extending ethanol reflux for 2 hours, the 4H-chromene 4-hydroxy-2-pyranone conjugates get converted into acetoacetyl coumarins .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups . The compound contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered heterocyclic compound containing oxygen . This group is attached to a quinoxaline-2-carboxamide moiety via a methylene bridge .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol reflux for 5 minutes can furnish 4-hydroxy-6-methyl-3-(2-(methylamino)-3-nitro-4H-chromen-4-yl)-2H-pyran-2-ones in quantitative yield . By extending ethanol reflux for 2 hours, the 4H-chromene 4-hydroxy-2-pyranone conjugates get converted into acetoacetyl coumarins .

Scientific Research Applications

Quinoxaline Derivatives in Biological Studies

Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial and antituberculous properties. A study demonstrated the synthesis of N-oxides of some 2-substituted quinoxalines and their biological activity, identifying compounds with antibacterial and antituberculous activity among the synthesized compounds (Elina et al., 1976). This suggests that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide may also possess similar biological activities due to its structural similarities with quinoxaline derivatives.

Carboxamide Derivatives in Corrosion Inhibition

Research into carboxamide derivatives has identified their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments. A study exploring the inhibitory performance of carboxamide ligands in HCl solution demonstrated their effectiveness through adsorption at the metal/solution interface (Erami et al., 2019). This indicates that this compound could similarly serve as a corrosion inhibitor due to its carboxamide group.

Potential in Material Science

The structural features of quinoxaline derivatives have also been explored for applications in material science, such as in the development of optoelectronic materials. Quinoxalines are recognized for their electronic properties, which make them suitable for various applications in material science, including light-emitting diodes (LEDs) and solar cells (Pereira et al., 2015). The specific chemical structure of this compound, with its potential electronic properties, could contribute to research in this area.

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(17-10-15(20)5-7-21-8-6-15)13-9-16-11-3-1-2-4-12(11)18-13/h1-4,9,20H,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAIBTILYTXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.